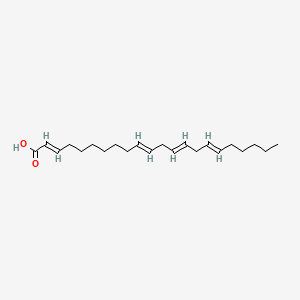

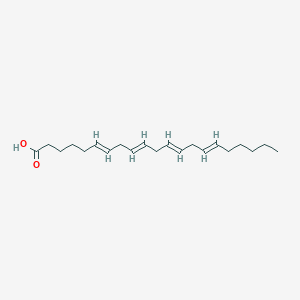

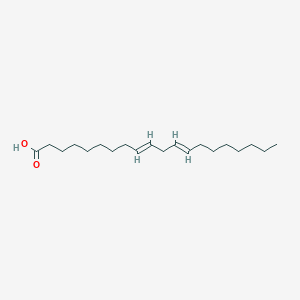

(8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid is a polyunsaturated fatty acid with a unique structure characterized by five cis double bonds. This compound belongs to the omega-3 fatty acid family, which is known for its significant roles in human health, particularly in anti-inflammatory and cardiovascular functions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the chemical synthesis starting from readily available precursors like eicosapentaenoic acid. The process involves multiple steps of elongation and desaturation under controlled conditions to achieve the desired structure .

Industrial Production Methods: Industrial production often relies on biotechnological approaches, including the use of genetically modified microorganisms that can produce this compound through fermentation processes. These methods are more sustainable and can be scaled up to meet commercial demands .

Análisis De Reacciones Químicas

Types of Reactions: (8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidized derivatives.

Reduction: The compound can be hydrogenated to produce saturated fatty acids.

Substitution: Functional groups can be introduced at specific positions along the carbon chain.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen, ozone, and peroxides.

Reduction: Hydrogen gas in the presence of a catalyst like palladium or platinum.

Substitution: Halogens or other electrophiles under controlled conditions.

Major Products:

Oxidation: Hydroperoxides, aldehydes, and ketones.

Reduction: Saturated fatty acids.

Substitution: Halogenated fatty acids and other functionalized derivatives.

Aplicaciones Científicas De Investigación

(8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of complex lipids and as a standard in analytical methods.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential therapeutic effects in inflammatory diseases, cardiovascular health, and metabolic disorders.

Industry: Utilized in the formulation of dietary supplements and functional foods.

Mecanismo De Acción

The mechanism of action of (8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor for bioactive lipid mediators that modulate inflammatory responses. The compound targets various molecular pathways, including the inhibition of arachidonoyl-coenzyme A synthetase, which plays a role in the biosynthesis of pro-inflammatory eicosanoids .

Comparación Con Compuestos Similares

- 8(Z),11(Z),14(Z),17(Z)-Eicosatetraenoic acid

- 5(Z),8(Z),11(Z),14(Z),17(Z)-Eicosapentaenoic acid

- 11(Z),14(Z),17(Z)-Eicosatrienoic acid

Comparison: (8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid is unique due to its longer carbon chain and the presence of five cis double bonds, which confer distinct physical and chemical properties. Compared to other omega-3 fatty acids, it has a higher degree of unsaturation, which may enhance its biological activity and potential therapeutic benefits .

Propiedades

IUPAC Name |

(8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-22H2,1H3,(H,24,25)/b4-3+,7-6+,10-9+,13-12+,16-15+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRFRXLBAPIROM-RCHUDCCISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Propanediol, 1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(1E)-3-hydroxy-1-propen-1-yl]-2-methoxyphenoxy]-, (1S,2S)-](/img/structure/B8259296.png)

![(3aS,4R,7S,7aR)-tert-butyl 2,2-dimethyl-6-oxotetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B8259307.png)

![Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]-](/img/structure/B8259321.png)

![1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-[2-(diethylamino)acetyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B8259328.png)

![3-Isoxazolecarboxylic acid, 5-[4-(4-bromophenoxy)phenyl]-](/img/structure/B8259338.png)